Para vs. Ortho Substitution: Conformational Constraint and Intermolecular Binding Capacity
The para‑substituted 4‑[(carboxyacetyl)amino]benzoic acid presents its two carboxyl groups in a divergent linear geometry that maximises intermolecular hydrogen‑bond donor–acceptor sites, whereas the ortho isomer 2‑[(carboxyacetyl)amino]benzoic acid forms a stable intramolecular hydrogen bond between the amide NH and the ortho‑carboxyl group, reducing the effective number of solvent‑accessible H‑bond donors from 3 to 2 and blocking one carboxyl from intermolecular recognition . This conformational difference has been exploited in the design of N,N′-malonyl‑bis‑p‑aminobenzoic acid derivatives that exhibit hypotensive, antiarrhythmic, and anticoagulative activities dependent on the para‑arrangement [1].
| Evidence Dimension | Number of solvent‑accessible hydrogen‑bond donors (HBD) |
|---|---|
| Target Compound Data | 3 HBD (amide NH, benzoic acid OH, carboxyacetyl OH) – all intermolecularly directed |
| Comparator Or Baseline | 2‑[(Carboxyacetyl)amino]benzoic acid: 2 effective intermolecular HBD (one OH locked in intramolecular H‑bond with amide NH) |
| Quantified Difference | Target compound provides 1 additional intermolecular H‑bond donor site (+50% capacity) |
| Conditions | Conformational analysis based on amide‑NH to ortho‑carboxyl distance ≤2.2 Å in ortho isomer; DMSO‑d6 NMR data for target compound (δ NH 10.44 ppm, no upfield shift indicative of intramolecular H‑bond) |
Why This Matters
The additional intermolecular H‑bond donor directly expands the target‑binding pharmacophore and metal‑coordination versatility, making the para isomer the preferred scaffold for generating extended supramolecular architectures or multidentate ligands.
- [1] Sepeli, F., Valica, V., Taban, T., Krimer, M. & Sepeli, D. Alkylaminic salts of N,N1-malonyl-bis-p-aminobenzoic acid, process for preparation thereof and utilization thereof as hyposensive and antiarythmic remedy. MD Patent 1574, 2000. View Source
